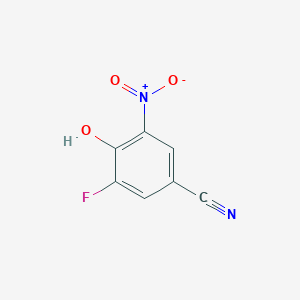

3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

3-fluoro-4-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNHIHWYZUWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737846 | |

| Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208917-60-5 | |

| Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Strategic Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, with a primary focus on its molecular weight of 182.11 g/mol , and explore its structural attributes that underpin its reactivity and synthetic utility.[1] This document outlines a plausible, field-proven synthetic pathway, provides detailed experimental protocols, and discusses the compound's strategic applications as a versatile building block for complex, biologically active molecules. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and advanced materials development, the design of synthetic intermediates is a critical determinant of success. This compound is a prime example of a strategically designed molecular scaffold.[1] Its unique architecture, featuring four distinct and reactive functional groups—a nitrile, a hydroxyl, a nitro group, and a fluorine atom—on a central benzene ring, makes it an exceptionally valuable precursor.[1]

The individual components contribute synergistically to its utility:

-

Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity for better cell membrane penetration, and modulate binding affinity to biological targets.[1][2] In this specific arrangement, the fluorine atom is also activated for nucleophilic aromatic substitution, serving as a versatile handle for introducing further complexity.[1]

-

Nitro Group: As a strong electron-withdrawing group, the nitro moiety further activates the aromatic ring. More importantly, it serves as a synthetic precursor that can be readily reduced to an amine, a common functional group in many pharmaceuticals, enabling a vast array of subsequent chemical transformations and cyclization reactions.[1][2]

-

Hydroxyl and Nitrile Groups: The phenolic hydroxyl group provides a site for etherification and influences the electronic properties of the ring, while the cyano (nitrile) group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.[2]

This guide will provide the foundational knowledge required to effectively utilize this potent intermediate in research and development settings.

Physicochemical and Structural Properties

The fundamental identity and purity of a synthetic intermediate are paramount. The key properties of this compound are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 182.11 g/mol | [1] |

| Molecular Formula | C₇H₃FN₂O₃ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1208917-60-5 | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1C#N)F)O)[O-] | |

| InChI Key | InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | [1] |

Molecular Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity.

Caption: 2D structure of this compound.

Synthesis and Characterization: A Proposed Pathway

While various synthetic routes can be envisioned, a logical and efficient approach to this compound is the regioselective nitration of the readily available precursor, 3-Fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating, ortho, para-directing group, while the fluorine atom is a deactivating, but also ortho, para-directing group. The position ortho to the hydroxyl group and meta to the fluorine (C5) is sterically accessible and electronically favorable for electrophilic substitution.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.

Objective: To synthesize this compound via nitration of 3-Fluoro-4-hydroxybenzonitrile.

Materials:

-

3-Fluoro-4-hydroxybenzonitrile (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

Ethyl Acetate/Hexanes solvent system

Procedure:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C (ice-water bath). Stir until a homogeneous solution is achieved.

-

Causality: Using sulfuric acid as the solvent ensures the precursor is fully protonated and soluble, while the low temperature is critical to control the highly exothermic nitration reaction and prevent unwanted side products.

-

-

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C. Add this mixture dropwise to the solution from Step 1 via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Slow, dropwise addition is a crucial safety and selectivity measure.

-

-

Reaction Monitoring: After the addition is complete, stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Causality: Quenching on ice serves to stop the reaction immediately by diluting the acid and lowering the temperature, and it facilitates the precipitation of the organic product from the aqueous acid.

-

-

Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Trustworthiness: This self-validating washing sequence ensures the removal of inorganic acids and salts, which is critical for successful purification and obtaining accurate analytical data.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

-

¹H NMR: Confirm the regiochemistry by observing the aromatic proton signals, expecting two doublets with coupling constants characteristic of a 1,2,3,5-tetrasubstituted benzene ring.

-

¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass of the product (C₇H₃FN₂O₃).

-

Infrared (IR) Spectroscopy: Verify the presence of key functional groups: O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

Applications in Drug Discovery and Beyond

The true value of this compound lies in its application as a versatile synthetic intermediate.[1] Its structure is a gateway to a multitude of more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward coupling of the core scaffold to other fragments of a target molecule.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline. This new amino group can then be used in amide bond formations, reductive aminations, or as a key component in the construction of heterocyclic ring systems (e.g., quinolines, quinazolines, benzimidazoles), which are prevalent motifs in pharmaceuticals.

-

Materials Science: In materials science, this compound could be investigated as a monomer or additive in the development of high-performance fluorinated polymers, potentially enhancing properties like thermal stability and chemical resistance.[1]

Conclusion

This compound is more than just a chemical with a molecular weight of 182.11 g/mol ; it is a meticulously designed tool for the modern chemist.[1] Its high degree of functionalization provides multiple, orthogonal handles for synthetic elaboration. The strategic placement of a fluorine atom for metabolic stability and SₙAr chemistry, combined with a nitro group that serves as a masked amine, makes it an invaluable intermediate. Understanding its properties, reactivity, and synthetic pathways empowers researchers to accelerate the development of novel pharmaceuticals and advanced materials.

References

-

3-Fluoro-5-(4-hydroxyphenyl)benzonitrile | C13H8FNO | CID 83129292 . PubChem. Available at: [Link]

-

3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 . PubChem. Available at: [Link]

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile . National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

reactivity of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

An In-depth Technical Guide to the Reactivity of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis.[1] Its unique substitution pattern, featuring a confluence of electron-withdrawing and electron-donating groups, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the molecule's electronic structure, key reactive sites, and its application in synthetic strategies, with a particular focus on nucleophilic aromatic substitution (SNAr). Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to effectively utilize this valuable building block.

Introduction: A Molecule of Strategic Importance

This compound (Molecular Formula: C₇H₃FN₂O₃) is a trisubstituted benzonitrile that has emerged as a crucial precursor for the synthesis of complex, biologically active molecules.[1] The strategic placement of a fluorine atom, a hydroxyl group, a nitro group, and a cyano group on the aromatic ring creates a molecule primed for a variety of chemical transformations. In the realm of drug development, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the nitro group is a versatile handle that can be readily converted to an aniline, opening pathways to a diverse array of heterocyclic systems.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1208917-60-5 | [1] |

| Molecular Formula | C₇H₃FN₂O₃ | [1] |

| Molecular Weight | 182.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Electronic Landscape and Reactivity Profile

The is dictated by the interplay of its functional groups. The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, amplified by the inductive effect of the fluorine (-F) atom, render the aromatic ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility, particularly in activating the ring for nucleophilic attack.

Conversely, the hydroxyl (-OH) group, while inductively withdrawing, can donate electron density to the ring via resonance. This push-pull electronic system, combined with the specific substitution pattern, governs the regioselectivity of its reactions. The positions ortho and para to the strongly electron-withdrawing nitro and cyano groups are significantly activated towards nucleophilic substitution.

Key Chemical Transformations

The molecule's rich functionality allows for several key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The most prominent reaction pathway involves the displacement of the fluoride ion by a nucleophile.[1]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key synthetic handle for further elaboration.[1]

-

Reactions at the Hydroxyl Group: The phenolic proton is acidic and can be removed by a base to form a phenoxide, which can then participate in reactions like etherification.

The following diagram illustrates the primary reactive sites on the molecule.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Causality in Experimental Design

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used. These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required, particularly when using amine or alcohol nucleophiles. The base serves two purposes: to deprotonate the nucleophile (if it is not already anionic) and to scavenge the HF produced if the phenolic hydroxyl group reacts.

-

Temperature: The reaction is often heated to increase the rate, although the high degree of activation of the substrate means that harsh conditions are not always necessary.

Protocol: A Self-Validating System for SNAr

This protocol describes a general procedure for the substitution of the fluorine atom with an amine nucleophile.

Step 1: Reagent Preparation & Inert Atmosphere

-

To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion. The base is crucial for deprotonating the amine's N-H bond in the intermediate stage and driving the reaction forward.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This prevents potential side reactions with atmospheric oxygen or moisture.

Step 2: Solvent Addition and Reaction

-

Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

-

Heat the reaction mixture to a temperature between 60-100 °C.

-

Causality: Heating provides the necessary activation energy. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition.

Step 3: In-Process Control (IPC)

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aliquots are taken periodically (e.g., every 1-2 hours) and analyzed. The disappearance of the starting material spot/peak and the appearance of a new product spot/peak indicates reaction progression.

-

Trustworthiness: This self-validating step ensures the reaction is not worked up prematurely or allowed to proceed for too long, which could lead to side products.

Step 4: Work-up and Extraction

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Causality: This partitioning step separates the organic product from the inorganic salts (e.g., K₂CO₃, KF) and the high-boiling point solvent (DMF/DMSO).

-

Wash the combined organic layers with brine to remove residual water.

Step 5: Purification and Characterization

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: A typical experimental workflow for an SNAr reaction.

Orthogonal Reactivity: Reduction of the Nitro Group

The nitro group serves as a masked amino group. Its reduction is a key step in many synthetic sequences, enabling subsequent reactions like diazotization, amide bond formation, or the construction of nitrogen-containing heterocycles.

Methodologies and Experimental Considerations

-

Catalytic Hydrogenation: This is a clean and efficient method. The substrate is dissolved in a solvent like ethanol or ethyl acetate, a catalyst (e.g., 10% Palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere.

-

Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. Tin(II) chloride (SnCl₂) in ethanol is another common choice.

Protocol: Reduction using Tin(II) Chloride

Step 1: Reagent Setup

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.

-

Causality: A stoichiometric excess of the reducing agent is required to ensure complete conversion of the nitro group. The reaction is often exothermic, so portion-wise addition helps control the temperature.

Step 2: Reaction

-

Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add a saturated solution of sodium bicarbonate (NaHCO₃) carefully until the solution is basic (pH > 8). This neutralizes the acidic tin salts and precipitates tin hydroxides.

-

Trustworthiness: The pH adjustment is critical. The resulting aniline product is basic and will be protonated under acidic conditions, making it water-soluble. Basification ensures the product is in its neutral, organic-soluble form for extraction.

-

Filter the mixture through a pad of celite to remove the tin salts.

-

Extract the aqueous filtrate with ethyl acetate (3x).

Step 4: Purification

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

The resulting 3-amino-5-fluoro-4-hydroxybenzonitrile can be purified by column chromatography if necessary.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its electron-deficient aromatic core, activated by ortho/para directing nitro and cyano groups, makes it an exceptional substrate for nucleophilic aromatic substitution, particularly for the displacement of its fluorine atom. The presence of the reducible nitro group and the reactive hydroxyl group provides orthogonal synthetic handles, further expanding its utility. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to confidently and effectively employ this versatile building block in the pursuit of novel chemical entities.

References

-

PubChem. 3-Fluoro-4-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central. Available from: [Link]

-

Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available from: [Link]

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]

-

Tevard. Leveraging 3,4-Difluoro-5-Nitrobenzonitrile in Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. 4-Fluoro-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

PubChem. 3-Fluoro-5-(4-hydroxyphenyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling procedures for 3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS No. 1208917-60-5). As a key building block in medicinal chemistry and materials science, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data to offer a comprehensive resource for professionals working with this compound.

Disclaimer: As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on the known properties of the compound, its functional groups, and a comparative analysis of structurally similar chemicals. All personnel must handle this substance with the utmost care and assume it to be hazardous. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified safety professionals.

Compound Identification and Properties

This compound is a fluorinated aromatic compound with a molecular formula of C7H3FN2O3 and a molecular weight of 182.11 g/mol .[1][2] Its structure, featuring a nitrile, a nitro group, a fluorine atom, and a hydroxyl group, makes it a versatile intermediate in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 1208917-60-5 | [1][2][3] |

| Molecular Formula | C7H3FN2O3 | [1][2] |

| Molecular Weight | 182.11 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | N#CC1=CC(F)=C(O)C(=C1)=O | [2] |

| Physical State | Solid (presumed, based on related compounds) | |

| Storage Conditions | Room Temperature | [2] |

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, a thorough risk assessment is crucial before handling this compound. The hazard profile can be inferred from its functional groups and structurally related compounds.

Key Structural Analogs for Hazard Assessment:

-

3-Fluoro-5-nitrobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

4-Fluoro-3-nitrobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation.[5][6]

-

3-Fluoro-4-hydroxybenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

-

Nitrobenzonitriles (general): Often associated with toxicity upon ingestion, inhalation, and skin contact.[5][6]

Based on this comparative analysis, it is prudent to assume that this compound is harmful or toxic by all routes of exposure and is an irritant to the skin, eyes, and respiratory system.

Assumed GHS Hazard Classifications:

| Hazard Class | Hazard Category | GHS Code (Assumed) |

| Acute Toxicity, Oral | Category 3/4 | H301/H302 |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312 |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332 |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335 |

GHS Pictograms (Assumed):

-

Skull and Crossbones (for acute toxicity)

-

Exclamation Mark (for irritation and other hazards)

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A flame-retardant lab coat should be worn at all times. Ensure that skin is not exposed.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures:

-

Before use, ensure all necessary PPE is donned correctly.

-

Work within the designated area of a chemical fume hood.

-

Avoid creating dust. If the compound is a fine powder, handle it with care to prevent it from becoming airborne.

-

Use appropriate tools (spatulas, etc.) for transferring the chemical.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[4][7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

The storage area should be secured, and access limited to authorized personnel.[5][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

First-Aid Measures (Based on Analog Data):

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6][7]

Sources

- 1. This compound|CAS 1208917-60-5 [benchchem.com]

- 2. EnamineStore [enaminestore.com]

- 3. This compound - CAS:1208917-60-5 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

Strategic Utilization of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Technical Guide for Medicinal Chemistry

Executive Summary

3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1208917-60-5) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct functional handles (phenol, nitro, and nitrile) arranged around a fluorinated core. This specific substitution pattern allows for the sequential construction of complex pharmacophores, particularly in the development of kinase inhibitors, androgen receptor modulators, and thyroid hormone receptor agonists.

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, electronic properties, and application in high-fidelity medicinal chemistry workflows.

Part 1: Chemical Profile & Electronic Landscape

The molecule functions as an electron-deficient aromatic core. The interplay between the electron-withdrawing groups (-CN, -NO2, -F) and the electron-donating hydroxyl group (-OH) creates a unique electronic push-pull system.

Physicochemical Properties[1]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1208917-60-5 | |

| Molecular Formula | C₇H₃FN₂O₃ | |

| Molecular Weight | 182.11 g/mol | |

| Appearance | Yellow to orange crystalline solid | Color due to nitro-phenol conjugation |

| Predicted pKa | ~4.5 - 5.5 | Highly acidic phenol due to -NO2 and -CN |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 5 (NO2, CN, F, O) |

Electronic Effects & Reactivity

-

Acidity (The "Super-Phenol"): The ortho-nitro and para-cyano groups exert strong inductive (-I) and mesomeric (-M) withdrawing effects. This stabilizes the phenoxide anion significantly, lowering the pKa from ~10 (phenol) to approximately 5. This acidity implies that the hydroxyl group can be deprotonated by weak bases (e.g., KHCO₃), minimizing side reactions during alkylation.

-

Regiochemistry: The 3-position fluorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr), theoretically. However, the presence of the acidic hydroxyl group (which becomes a strongly donating phenoxide under basic conditions) usually protects the ring from SₙAr attack at the fluorine position unless the phenol is capped (alkylated/protected) first.

Part 2: Synthesis & Manufacturing Strategies

The most robust synthetic route involves the regioselective nitration of 3-fluoro-4-hydroxybenzonitrile . This approach leverages the directing effects of the hydroxyl group to install the nitro group at the 5-position.

Retrosynthetic Analysis

-

Target: this compound[1]

-

Precursor: 3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9)[2][3]

-

Reagent: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)

-

Mechanism: Electrophilic Aromatic Substitution (EAS)

Directing Logic:

-

-OH (Position 4): Strong ortho/para activator. Para is blocked (by CN). Ortho positions are 3 and 5.[4] Position 3 is occupied by Fluorine.[1][3] Target: Position 5.

-

-CN (Position 1): Strong meta director. Meta positions are 3 and 5.

-

-F (Position 3): Weak ortho/para deactivator.

Visualization of Synthesis Pathway

Figure 1: Regioselective nitration pathway driven by cooperative directing effects.

Part 3: Experimental Protocols

Protocol: Nitration of 3-Fluoro-4-hydroxybenzonitrile

Note: This reaction is exothermic and involves strong oxidizers. Perform in a fume hood.

Materials:

-

3-Fluoro-4-hydroxybenzonitrile (1.0 eq)[1]

-

Potassium Nitrate (KNO₃) or Fuming HNO₃ (1.05 eq)

-

Ice/Water (for quenching)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with concentrated H₂SO₄ (approx. 5-10 mL per gram of substrate). Cool to 0–5°C using an ice-salt bath.

-

Dissolution: Add 3-Fluoro-4-hydroxybenzonitrile portion-wise, ensuring the internal temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitration: Add KNO₃ (solid) or HNO₃ (dropwise) slowly over 30 minutes. The reaction is highly exothermic; maintain temperature <10°C to prevent dinitration or tar formation.

-

Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Isolation: Filter the precipitate. Wash the filter cake copiously with cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary (though precipitation often yields >95% purity).

Protocol: Downstream O-Alkylation (Ether Synthesis)

Because the phenol is highly acidic, mild conditions are preferred to avoid hydrolyzing the nitrile.

Methodology:

-

Dissolve this compound (1.0 eq) in DMF or Acetonitrile.

-

Add Base: K₂CO₃ (1.5 eq) is sufficient. Cs₂CO₃ can be used for difficult electrophiles.

-

Add Electrophile: Alkyl halide (R-X) (1.1 eq).

-

Heat to 60-80°C. Monitor consumption of the starting material (the phenoxide is usually colored deep orange/red; the product is often paler).

Part 4: Applications in Drug Discovery

This scaffold is a "Tri-Vector" hub. Once the core is synthesized, the three functional groups allow for divergent synthesis of libraries.

The Divergent Synthesis Map

Figure 2: Divergent synthetic utility. The primary vector is usually O-alkylation followed by nitro reduction.

Key Therapeutic Classes

-

Kinase Inhibitors: The 3-fluoro-5-nitro-4-alkoxy motif mimics the ATP-binding pocket geometry in several tyrosine kinases. The fluorine atom provides metabolic stability (blocking Phase I metabolism) and modulates the lipophilicity (LogP).

-

Thyromimetics (TRβ Agonists): Compounds targeting the Thyroid Hormone Receptor often require a substituted phenol/ether core. The electron-poor ring mimics the iodinated tyrosine residues found in natural thyroid hormones (T3/T4).

-

PROTAC Linkers: The aniline derived from the nitro group serves as an attachment point for linkers in targeted protein degradation (PROTAC) chimeras.

Part 5: Safety & Handling (E-E-A-T)

-

Explosion Hazard: Although stable at room temperature, polynitro/nitrile compounds can be energetic. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g to determine the onset of decomposition.

-

Toxicity: Nitriles are metabolic precursors to cyanide; nitroaromatics are potential mutagens. Handle with double-gloving and full respiratory protection.

-

Storage: Store in a cool, dry place. Light sensitive (nitro group may darken over time).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329781361 (3-Fluoro-4-hydroxybenzonitrile derivatives). Retrieved from [Link]

- Google Patents. (2012). WO2012035465 - Preparation of substituted benzonitriles.

Sources

- 1. This compound|CAS 1208917-60-5 [benchchem.com]

- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 5. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102557988B - Preparation method of 4-nitro phthalonitrile - Google Patents [patents.google.com]

A Theoretical and Experimental Roadmap for the Characterization of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: A Technical Guide

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. Given the limited availability of dedicated research on this specific molecule, this document serves as a detailed roadmap for researchers, outlining the necessary computational and experimental protocols to fully characterize its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By leveraging established methodologies successfully applied to analogous compounds, this guide ensures a scientifically rigorous approach to understanding this promising synthetic intermediate.

Introduction: Unveiling a Potential Pharmacophore

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the nitro group can be a precursor to an amino group, opening avenues for diverse derivatizations.[1] Notably, fluorinated benzonitriles have demonstrated promising results in inhibiting tumor growth in vitro, highlighting the potential of this scaffold in the development of novel anticancer agents.[1]

A thorough understanding of the molecule's physicochemical properties at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential applications. This guide outlines a synergistic approach, combining computational modeling with experimental validation, to provide a holistic characterization of this compound.

Computational Analysis: A Quantum Mechanical Deep Dive

The cornerstone of this investigation is the application of Density Functional Theory (DFT), a robust computational method for predicting the properties of molecules with a high degree of accuracy.

Molecular Geometry Optimization

The initial step involves the computational determination of the most stable three-dimensional structure of this compound.

Protocol:

-

Model Building: Construct the 3D model of the molecule using a suitable molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Employ the Gaussian 09 software package for all DFT calculations.

-

Theoretical Level: Perform geometry optimization using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

-

Optimization Criteria: The optimization should be carried out until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Caption: Frontier Molecular Orbitals (HOMO-LUMO).

The MEP map is a visual representation of the charge distribution in a molecule, allowing for the identification of electrophilic and nucleophilic sites.

Analysis:

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the hydroxyl and nitro groups, and the nitrogen of the nitrile group.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atom of the hydroxyl group.

-

Green Regions (Neutral Potential): Indicate areas of neutral charge.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in optical devices.

Protocol:

-

Polarizability and Hyperpolarizability Calculation: The electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated at the B3LYP/6-311++G(d,p) level of theory.

-

Analysis: The magnitude of the first-order hyperpolarizability (β) is a key indicator of the NLO activity of the molecule. A high β value suggests that the material may exhibit significant second-harmonic generation.

Experimental Validation: Bridging Theory and Reality

While theoretical calculations provide invaluable insights, experimental validation is essential to confirm the computational predictions.

Synthesis of this compound

A plausible synthetic route, based on known reactions of similar compounds, is proposed.

Proposed Protocol:

-

Starting Material: 2-Fluoro-4-nitrophenol.

-

Nitration: Nitration of 2-fluoro-4-nitrophenol at the position ortho to the hydroxyl group and meta to the nitro group. This would likely require a nitrating agent such as a mixture of nitric acid and sulfuric acid.

-

Conversion to Benzonitrile: The resulting dinitrophenol can then be converted to the corresponding benzonitrile. This may involve a Sandmeyer-type reaction on a related amino compound or other established methods for nitrile synthesis.

Spectroscopic Characterization

Protocol:

-

FT-IR and FT-Raman Spectroscopy: Record the FT-IR and FT-Raman spectra of the synthesized compound and compare the experimental vibrational frequencies with the scaled theoretical values.

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) and compare the chemical shifts with the GIAO-calculated values.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum in a suitable solvent (e.g., ethanol or acetonitrile) and compare the absorption maxima (λmax) with the TD-DFT predictions.

Caption: Experimental Validation Workflow.

Conclusion and Future Outlook

This technical guide provides a robust framework for a comprehensive theoretical and experimental study of this compound. The synergy between computational predictions and experimental validation will lead to a thorough understanding of its molecular properties. The insights gained from these studies will be invaluable for guiding the future design and synthesis of novel derivatives with tailored properties for applications in drug discovery and materials science. The predicted electronic and NLO properties, in particular, may pave the way for its exploration in advanced optical materials.

References

- Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

- Hariharan, P. C., & Pople, J. A. (1973). The influence of polarization functions on molecular orbital hydrogenation energies. Theoretica Chimica Acta, 28(3), 213-222.

- Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260.

- Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolopyrimidine Kinase Inhibitors Using 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Introduction: The Strategic Importance of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures that can effectively target the ATP-binding site of kinases. Among these, this compound has emerged as a versatile and valuable starting material. Its unique trifunctional aromatic core, featuring a strategically positioned fluorine atom, a hydroxyl group, and a nitro moiety, offers a rich platform for a variety of chemical transformations.

The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the incorporation of this scaffold into kinase inhibitor frameworks. Furthermore, the hydroxyl and nitro groups provide additional handles for synthetic diversification, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target engagement. The introduction of a fluorine atom can also enhance binding affinity and improve pharmacokinetic profiles of the final drug candidate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a pyrazolopyrimidine-based kinase inhibitor, specifically 4-(3-cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine, using this compound as a key starting material. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Rationale for Targeting Kinases with Pyrazolopyrimidine Scaffolds

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, forming the backbone of numerous approved drugs. This scaffold mimics the purine core of ATP, allowing it to bind to the hinge region of the kinase active site. Substitutions on the pyrazolopyrimidine core allow for the exploration of different pockets within the ATP-binding site, enabling the development of highly selective inhibitors. The synthesis of pyrazolopyrimidine derivatives from this compound allows for the strategic introduction of functionalities that can target specific kinases involved in oncogenic signaling pathways.

Caption: Generalized kinase signaling pathway targeted by inhibitors.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine

The synthesis of the target kinase inhibitor is a multi-step process that begins with the strategic utilization of this compound. The following protocols provide a step-by-step guide.

Materials and Reagents:

-

This compound

-

Cyclopentylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Hydrazine hydrate

-

Formamide

-

Sodium methoxide

-

Ethanol

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Safety Precautions:

-

This compound and related benzonitriles are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Palladium catalysts are toxic and should be handled with care.

-

Hydrazine hydrate is toxic and corrosive. Handle with extreme caution in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Suzuki-Miyaura Coupling to Introduce the Cyclopentyl Moiety

The initial step involves a Suzuki-Miyaura cross-coupling reaction to replace the fluorine atom with a cyclopentyl group. This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), cyclopentylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask. To this suspension, add palladium(II) acetate (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-Cyclopentyl-4-hydroxy-5-nitrobenzonitrile .

Causality behind Experimental Choices:

-

Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium(0) active species.

-

Base: Sodium carbonate is used to activate the boronic acid for transmetalation.

-

Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a necessary precursor for the subsequent cyclization step.

Protocol:

-

Reaction Setup: Dissolve the 3-Cyclopentyl-4-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield 3-Amino-5-cyclopentyl-4-hydroxybenzonitrile .

Causality behind Experimental Choices:

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a standard and robust catalyst for this transformation.

Step 3: Formation of the Pyrazolopyrimidine Core

The final pyrazolopyrimidine scaffold is constructed through a series of condensation and cyclization reactions.

Protocol:

-

Pyrazolo Formation: To a solution of 3-Amino-5-cyclopentyl-4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.5 eq). Reflux the mixture for 4-8 hours.

-

Pyrimidine Ring Formation: After cooling, add formamide (excess) and sodium methoxide (catalytic amount) to the reaction mixture. Heat the mixture to reflux for 6-12 hours.

-

Workup and Purification: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine .

Causality behind Experimental Choices:

-

Hydrazine Hydrate: Reacts with the nitrile and the newly formed amine to construct the pyrazole ring.

-

Formamide and Sodium Methoxide: Formamide serves as both a reagent and a solvent for the formation of the pyrimidine ring. Sodium methoxide acts as a base to facilitate the cyclization.

PART 2: Characterization of the Final Product

The structure and purity of the synthesized 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyrazolopyrimidine core protons, the cyclopentyl protons, and the amine protons. The chemical shifts and coupling constants will be characteristic of the final structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the final compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a potent pyrazolopyrimidine-based kinase inhibitor, 4-(3-Cyclopentyl-1H-pyrazol-4-yl)pyrimidin-2-amine , utilizing the versatile starting material this compound. The multi-step synthesis leverages robust and well-established chemical transformations, including a Suzuki-Miyaura coupling and a catalytic hydrogenation, followed by a cyclization cascade.

The rationale behind the choice of reagents and reaction conditions has been detailed to provide researchers with a thorough understanding of the synthetic strategy. The final compound represents a promising scaffold for further optimization in the development of selective kinase inhibitors for therapeutic applications. Future work could involve the synthesis of a library of analogues by varying the boronic acid used in the initial Suzuki-Miyaura coupling step to explore the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity against specific kinase targets.

References

- Patent WO2014183993A1.

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(30), 6722-6737.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.

Sources

Application Note: Strategic Synthesis of Substituted 4-Hydroxy-5-nitrobenzonitriles via Nucleophilic Aromatic Substitution (SNAr)

Abstract

This guide provides a detailed experimental protocol and theoretical foundation for conducting Nucleophilic Aromatic Substitution (SNAr) reactions on 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. This substrate is a highly valuable and versatile building block in medicinal chemistry and materials science due to its trifunctional nature. The presence of strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to an excellent fluoride leaving group, renders the aromatic ring exceptionally susceptible to nucleophilic attack.[1][2][3][4] This document offers a comprehensive, step-by-step methodology for the synthesis of diverse derivatives, explains the underlying chemical principles, and provides guidance for reaction optimization and troubleshooting.

Introduction: The Power and Precision of SNAr

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on activated aromatic systems.[2][5] Unlike typical aromatic rings which are electron-rich and react with electrophiles, the SNAr reaction proceeds efficiently on electron-deficient rings.[3] The substrate, this compound, is primed for this transformation. Its unique substitution pattern allows for the selective replacement of the fluorine atom with a wide range of nucleophiles, including amines, phenols, thiols, and alkoxides, yielding complex molecules with significant potential as pharmaceutical intermediates and functional materials.[1][6]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[4][7][8]

-

Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (the ipso-carbon).[7][9] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[2][3] The resulting intermediate is a resonance-stabilized, negatively charged species known as a Meisenheimer complex.[3][5][7][10]

-

Stabilization and Leaving Group Elimination: The stability of the Meisenheimer complex is critical. In our substrate, the powerful electron-withdrawing nitro and cyano groups, located at the ortho and para positions relative to the fluorine, effectively delocalize the negative charge, lowering the activation energy of the first step.[2][4][8] In the second, faster step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[3][7]

Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing (inductive) effect of the highly electronegative fluorine atom. The C-F bond cleavage occurs in the fast, non-rate-determining second step.[2][3] The general leaving group ability for SNAr is F > Cl ≈ Br > I, the reverse of the trend seen in Sₙ2 reactions.[3]

Figure 1. General mechanism of the SNAr reaction.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the reaction of this compound with various nucleophiles. It is adapted from established procedures for similar activated fluoroarenes.[5][11]

Materials and Equipment

-

Substrate: this compound (FW: 182.11 g/mol )

-

Nucleophile: Amine, phenol, thiol, or alcohol (1.0 - 1.2 equivalents)

-

Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) (1.5 - 2.0 equivalents)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle with temperature controller, thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄), standard glassware for aqueous workup and extraction, rotary evaporator.

Step-by-Step Protocol

The following workflow provides a generalized procedure. Specific quantities should be calculated based on the desired reaction scale.

Sources

- 1. This compound|CAS 1208917-60-5 [benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Detailed Protocols for the Oxidation of the Hydroxyl Group in 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Oxidation of a Highly Functionalized Phenol

The selective oxidation of phenolic hydroxyl groups is a cornerstone transformation in organic synthesis, providing access to valuable quinone structures that are prevalent in biologically active molecules and functional materials. The substrate at the heart of this guide, 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, presents a unique synthetic challenge. Its aromatic ring is adorned with three potent electron-withdrawing groups: a fluoro, a nitro, and a cyano group. This electronic landscape significantly modulates the reactivity of the phenolic hydroxyl group, demanding carefully tailored oxidative strategies to achieve the desired transformation while preserving the integrity of the other functional moieties.

This document provides a comprehensive guide for researchers navigating the oxidation of this electron-deficient phenol. We will delve into the underlying chemical principles, explore suitable oxidation methodologies, and provide detailed, field-proven protocols. The causality behind experimental choices is explained to empower scientists to not only replicate these procedures but also to adapt them to analogous systems.

Scientific Principles: The Impact of Electron-Withdrawing Groups on Phenol Oxidation

The oxidation of a phenol to a quinone involves the removal of two electrons and two protons. The electron-withdrawing nature of the fluoro, nitro, and cyano substituents in this compound has a profound impact on this process. While the hydroxyl group itself is an activating, ortho-para directing group due to its ability to donate a lone pair of electrons to the aromatic ring, the cumulative effect of the other substituents deactivates the ring towards electrophilic attack.[1][2][3] However, for oxidation, this electron deficiency can render the phenolic proton more acidic and influence the oxidation potential.

The oxidation of phenols can proceed to yield quinones.[4][5] In the case of this compound, the substitution pattern favors the formation of a para-quinone, specifically 2-fluoro-6-nitro-1,4-benzoquinone, upon oxidation. The hydroxyl group at C4 directs the oxidation, and the existing substituents at C3 and C5 will be retained in the resulting quinone structure.

Several classes of reagents are known to effect the oxidation of phenols.[4] For this particular substrate, with its sensitive functional groups, mild and selective oxidizing agents are paramount to avoid undesired side reactions, such as nucleophilic aromatic substitution of the fluorine atom or reactions involving the nitro and cyano groups.

Recommended Oxidation Protocols

Two robust and selective methods are presented here for the oxidation of this compound. The choice of method may depend on the desired scale, available reagents, and specific laboratory conditions.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones under neutral conditions.[6][7][8] Its application extends to the oxidation of phenols to quinones, offering high chemoselectivity and simplified workup procedures.[9]

Causality of Experimental Choices:

-

DMP as Oxidant: DMP is chosen for its high selectivity, which minimizes the risk of side reactions with the nitro, fluoro, and cyano groups. The reaction proceeds under mild, non-acidic conditions, which is crucial for the stability of the starting material and product.[6]

-

Solvent: Dichloromethane (DCM) is a common solvent for DMP oxidations as it is relatively inert and effectively solubilizes both the substrate and the reagent.

-

Temperature: The reaction is typically conducted at room temperature, which is convenient and helps to prevent thermal degradation of the product.

-

Workup: The workup with sodium thiosulfate is essential to quench any unreacted DMP and to reduce the iodinane byproduct, facilitating its removal during extraction.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Dess-Martin Periodinane (1.2 eq) is weighed and handled in a fume hood due to its potential for causing respiratory irritation.

-

-

Reaction Setup:

-

To the solution of the starting material in a round-bottom flask equipped with a magnetic stirrer, add the Dess-Martin Periodinane in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approximately 5-10 equivalents relative to DMP).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-fluoro-6-nitro-1,4-benzoquinone.

-

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) |

| Stoichiometry | 1.2 equivalents of DMP |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Concentration | 0.1 M |

| Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 1-3 hours |

| Expected Yield | 85-95% |

Reaction Scheme and Workflow Visualization:

Caption: Workflow for DMP oxidation of this compound.

Method 2: Oxone® Oxidation Catalyzed by an Iodoarene

Oxone®, a stable and inexpensive triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile oxidizing agent.[10][11] In the presence of a catalytic amount of an iodoarene, Oxone® can generate a hypervalent iodine species in situ, which then acts as the active oxidant for the phenol. This method provides a greener and more cost-effective alternative to stoichiometric hypervalent iodine reagents.[12][13]

Causality of Experimental Choices:

-

Oxone® as Primary Oxidant: Oxone® is a readily available, non-toxic, and environmentally benign oxidant.[11]

-

Catalytic Iodoarene: The use of a catalytic amount of an iodoarene (e.g., 2-iodobenzoic acid or a derivative) is key to this methodology. It is regenerated in the catalytic cycle, making the process more atom-economical.

-

Solvent System: A biphasic solvent system, such as acetonitrile and water, is often employed to dissolve both the organic substrate and the inorganic Oxone®.

-

Base: The addition of a base like potassium carbonate (K₂CO₃) can accelerate the reaction rate.[12]

-

Phase Transfer Catalyst: A phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄), can enhance the reaction rate in biphasic systems by facilitating the transport of the active oxidizing species between the aqueous and organic phases.[12]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of this compound (1.0 eq) in acetonitrile (0.1 M).

-

Prepare an aqueous solution of Oxone® (2.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

-

Reaction Setup:

-

To a round-bottom flask containing the acetonitrile solution of the starting material, add 2-iodobenzoic acid (0.1 eq) and tetrabutylammonium hydrogen sulfate (0.1 eq).

-

To this mixture, add the aqueous solution of Oxone® and K₂CO₃ at room temperature with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is generally complete within 2-4 hours.

-

-

Workup and Purification:

-

After the reaction is complete, add water and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual oxidant, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | This compound |

| Primary Oxidant | Oxone® (Potassium peroxymonosulfate) |

| Catalyst | 2-Iodobenzoic Acid |

| Stoichiometry | 2.0 eq Oxone®, 0.1 eq Catalyst |

| Solvent | Acetonitrile/Water |

| Additives | K₂CO₃ (2.0 eq), nBu₄NHSO₄ (0.1 eq) |

| Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

Catalytic Cycle Visualization:

Caption: Catalytic cycle for the iodoarene-catalyzed oxidation of phenols with Oxone®.

Safety Considerations

-

General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Dess-Martin Periodinane: DMP is an irritant. Avoid inhalation of dust and contact with skin and eyes. It can be explosive under certain conditions (e.g., upon impact or when heated, especially in the absence of residual water).

-

Oxone®: Oxone® is a strong oxidizing agent and can be corrosive. Avoid contact with combustible materials.

-

Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle with care and avoid inhalation of vapors.

Conclusion

The oxidation of the hydroxyl group in the highly functionalized this compound to the corresponding p-benzoquinone is a feasible transformation when appropriate mild and selective oxidizing agents are employed. The detailed protocols for Dess-Martin periodinane and catalytic Oxone® oxidation provided in this application note offer reliable and high-yielding pathways to the desired product. The choice between these methods will depend on factors such as scale, cost, and environmental considerations. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can confidently and successfully perform this challenging oxidation.

References

-

OpenStax. 17.10 Reactions of Phenols - Organic Chemistry. [Link]

-

Quora. When a hydroxyl group joins to benzene, it causes certain parts of the benzene ring to become more electron-dense. Which part of the ring are these?. [Link]

-

Reddit. Can somebody confirm/clarify hydroquinones, quinones, and hydroxyquinones? (C/P SB #2) (spoiler). [Link]

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

-

Ueki, H., et al. (2012). IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone. Molecules, 17(9), 10984-10995. [Link]

-

American Chemical Society. Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. [Link]

-

National Institutes of Health. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

-

ResearchGate. (PDF) Recent advances in 1,4-benzoquinone chemistry. [Link]

-

Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

ResearchGate. Regioselective oxidation of phenols to o-quinones with Dess-Martin periodinane(DMP). [Link]

-

Academic Journals. Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. [Link]

-

Organic Reactions. TEMPO-Mediated Oxidations. [Link]

-

Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Link]

-

Chemistry LibreTexts. 16.9: Oxidation of Aromatic Compounds. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

MDPI. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]

-

CABI Digital Library. Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. [Link]

-

Michigan State University Chemistry. Aromatic Reactivity. [Link]

-

Royal Society of Chemistry. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. [Link]

-

MDPI. Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. [Link]

-

Chemistry LibreTexts. 17.10: Reactions of Phenols. [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

YouTube. Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. [Link]

-

Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

-

Organic Chemistry Tutor. Swern Oxidation. [Link]

-

ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

-

ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

-

ResearchGate. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. [Link]

-

National Center for Biotechnology Information. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

MDPI. Hydroxyquinones: Synthesis and Reactivity. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]

- Google Patents. US4011057A - Hindered phenol antioxidant composition containing an amino compound.

-